molecular formula C14H18N2O3 B2403133 N-cyclopentyl-N'-(3-methoxyphenyl)oxamide CAS No. 898357-97-6

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide

Cat. No.: B2403133
CAS No.: 898357-97-6
M. Wt: 262.309
InChI Key: ULFSZBOAAREUGH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide is a chemical compound with the molecular formula C13H17NO3 It is an oxamide derivative, characterized by the presence of a cyclopentyl group and a methoxyphenyl group attached to the oxamide core

Scientific Research Applications

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide
  • N-cyclopentyl-N’-(4-methoxyphenyl)oxamide
  • N-cyclopentyl-N’-(3-methoxypropyl)oxamide

Uniqueness

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFSZBOAAREUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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